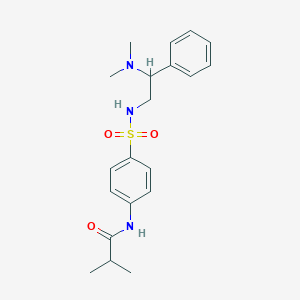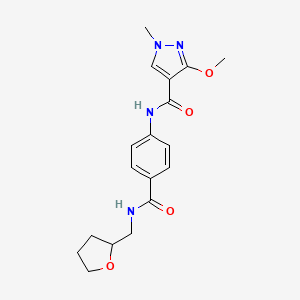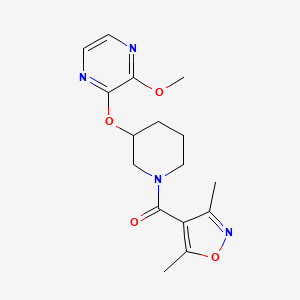
N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor of a specific protein that plays a crucial role in the regulation of several cellular processes.
Mécanisme D'action
The mechanism of action of N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves the inhibition of a specific protein that plays a crucial role in the regulation of several cellular processes. This protein is involved in the regulation of cell proliferation, differentiation, and survival. This compound binds to the protein and inhibits its activity, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has shown several biochemical and physiological effects in scientific research. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against a specific protein involved in the regulation of several cellular processes. This makes it a useful tool for studying the role of this protein in various cellular processes. Additionally, this compound has shown potential applications in cancer research, making it a useful tool for studying the mechanisms of cancer growth and proliferation.
However, there are also limitations to the use of this compound in lab experiments. One of the limitations is its complex synthesis method, which requires specialized equipment and expertise. Additionally, the inhibitory activity of this compound is specific to a particular protein, limiting its use in studying other cellular processes.
Orientations Futures
There are several future directions for the research and development of N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide. One direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further research is needed to determine the specificity of this compound to its target protein and to identify other potential targets. Furthermore, the potential applications of this compound in other scientific research fields, such as neurodegenerative diseases and infectious diseases, should be explored. Finally, the development of more potent and selective inhibitors of the target protein should be pursued to improve the efficacy and specificity of this compound.
Méthodes De Synthèse
The synthesis of N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The synthesis method of this compound is not straightforward and requires several steps. The first step involves the reaction of 2-bromo-1-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone with 3-aminopropylpyrrolidin-2-one in the presence of a base to obtain the intermediate product. The intermediate product is then subjected to another reaction with acetic anhydride to yield the final product, this compound.
Applications De Recherche Scientifique
N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has shown potential applications in various scientific research fields. This compound is a potent inhibitor of a specific protein that plays a crucial role in the regulation of several cellular processes. The protein targeted by this compound is involved in the regulation of cell proliferation, differentiation, and survival. Therefore, this compound has potential applications in cancer research, as it can inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c27-22(24-13-7-15-25-14-6-12-23(25)28)17-26-16-21(19-10-4-5-11-20(19)26)31(29,30)18-8-2-1-3-9-18/h1-5,8-11,16H,6-7,12-15,17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGCSRTXVYTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)

![N-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2855866.png)
![5-fluoro-2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline](/img/structure/B2855867.png)
![3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2855868.png)
![2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2855871.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2855872.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2855873.png)
![8-Aminobicyclo[3.2.1]octan-3-ol](/img/structure/B2855875.png)
![3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1,7-dimethyl-8-(3-morpholinopropyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855881.png)
![N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2855882.png)